Methyl 4-(pyrrolidin-2-yl)benzoate is a chemical compound characterized by a pyrrolidine ring linked to a benzoate ester. This compound, with the IUPAC name methyl (2R)-4-(pyrrolidin-2-yl)benzoate, is notable for its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring enhances its reactivity and interaction with biological targets, making it an interesting subject for scientific research.
Methyl 4-(pyrrolidin-2-yl)benzoate falls under the category of organic compounds, specifically within the subcategories of esters and heterocyclic compounds. Its structure includes a benzoate moiety and a five-membered nitrogen-containing heterocycle (pyrrolidine), which contributes to its unique properties.
The synthesis of methyl 4-(pyrrolidin-2-yl)benzoate typically involves a nucleophilic substitution reaction where pyrrolidine reacts with methyl 4-bromobenzoate. This reaction is generally performed under basic conditions, often utilizing solvents like dichloromethane at elevated temperatures to facilitate the reaction.
Methyl 4-(pyrrolidin-2-yl)benzoate has a molecular formula of and a molecular weight of approximately 205.25 g/mol. The structure features:
The compound's structure can be represented using the following SMILES notation: O=C(OC)C1=CC=C([C@H]2NCCC2)C=C1
. The stereochemistry at the pyrrolidine nitrogen plays a crucial role in its biological activity .
Methyl 4-(pyrrolidin-2-yl)benzoate can undergo various chemical transformations:
The mechanism of action for methyl 4-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity and selectivity are influenced by the stereochemistry of the pyrrolidine ring. This interaction may modulate various signaling pathways, contributing to its observed biological effects.
Methyl 4-(pyrrolidin-2-yl)benzoate is typically a colorless to pale yellow liquid or solid, depending on purity and formulation. Its melting point, boiling point, and solubility characteristics are relevant for practical applications but were not specified in the sources reviewed.
Relevant data regarding its spectral properties (e.g., IR, NMR) would typically be obtained through characterization methods during synthesis but were not detailed in the sources reviewed .
Methyl 4-(pyrrolidin-2-yl)benzoate has several notable applications:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0